1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene
Overview
Description
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene has been synthesized and analyzed using various techniques. For example, Sweeney, McArdle, and Aldabbagh (2018) reported the synthesis of a similar compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, and its structural confirmation by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Reaction Kinetics and Mechanisms
The reactivity of compounds related to this compound has been studied extensively. Cima, Biggi, and Pietra (1973) investigated the kinetics of fluorine substitution reactions in fluoronitrobenzenes, providing insights into the ortho:para-reactivity ratios and the influence of various factors on these reactions (Cima, Biggi, & Pietra, 1973).
Molecular Dynamics and Computational Studies
Molecular dynamics and computational methods have been used to study the properties of fluoronitrobenzenes. For instance, Chen and Chieh (2002) conducted a density functional theory study on the internal rotational barriers of nitro compounds, including 1-fluoro-2-nitrobenzene, which is structurally related to this compound (Chen & Chieh, 2002).
Synthesis of Derivatives and Complex Molecules
The synthesis of complex molecules using fluoronitrobenzenes as intermediates or reactants is another area of research. For example, the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione from 1-chloro-4-fluoro-2-methylbenzene was reported by Xun and Qing-ping (2004), highlighting the utility of fluoronitrobenzenes in synthesizing NMDA receptor antagonists (Xun & Qing-ping, 2004).
Properties
IUPAC Name |
1-fluoro-5-methoxy-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNHPTUQNTUAJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594137 | |
Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314298-13-0 | |
Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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